Phthoxazolin C
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Overview
Description
Phthoxazolin C is a natural product found in Streptomyces with data available.
Scientific Research Applications
Discovery and Biological Activity
Phthoxazolin C, alongside other phthoxazolins, was discovered as a metabolite of Streptomyces sp. These compounds have shown antifungal and herbicidal activities, which are significant for agricultural applications. Phthoxazolin A, for example, was identified as an inhibitor of cellulose biosynthesis, displaying moderate antifungal activity against Phytophthora spp. and potent herbicidal activity (Tanaka et al., 1993).
Biosynthetic Gene Cluster
The biosynthetic gene cluster for phthoxazolin A was characterized in Streptomyces avermitilis. This study provided insight into the biosynthesis of the oxazole ring, triene polyketide, and carbamoyl moieties in phthoxazolins. Such research helps understand the production and potential modifications of phthoxazolin compounds for various applications (Suroto et al., 2018).
Antifungal and Herbicidal Activities
Phthoxazolins B, C, and D, derived from Streptomyces sp. KO-7888, showed selective antifungal activity against Phytophthora parasitica and modest herbicidal activity. These properties highlight their potential use in controlling fungal infections and as herbicides in agriculture (Shiomi et al., 1995).
Synthetic Studies
The synthesis of phthoxazolin A has been a subject of interest due to its biological activities. Studies on its total synthesis involve palladium-catalyzed cross-coupling reactions and offer potential for creating analogs with varied activities (Hénaff & Whiting, 1999, 2000)(Hénaff & Whiting, 2000).
Potential in Cancer Research
Phthoxazolin A has been reported to inhibit prostate cancer growth by modulating tumor–stromal cell interactions. This finding suggests potential therapeutic applications in cancer treatment (Kawada et al., 2009).
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
(4Z,6Z,8E)-3,10-dihydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C16H22N2O4/c1-11(14(20)16(2,3)15(17)21)7-5-4-6-8-12(19)13-9-18-10-22-13/h4-10,12,14,19-20H,1-3H3,(H2,17,21)/b5-4-,8-6+,11-7- |
InChI Key |
OBCMTGWLFRNQNW-VELYLJKRSA-N |
Isomeric SMILES |
C/C(=C/C=C\C=C\C(C1=CN=CO1)O)/C(C(C)(C)C(=O)N)O |
Canonical SMILES |
CC(=CC=CC=CC(C1=CN=CO1)O)C(C(C)(C)C(=O)N)O |
Synonyms |
10-hydroxyphthoxazolin A phthoxazolin B phthoxazolin C phthoxazolin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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